6-ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline
Description
Properties
IUPAC Name |
[6-ethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4S/c1-4-31-20-11-14-24-22(15-20)26(32(29,30)21-12-7-18(3)8-13-21)23(16-27-24)25(28)19-9-5-17(2)6-10-19/h5-16H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVWUQLEYVGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O4S
- CAS Number : 866845-35-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
1. Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Inhibition of PI3K/Akt |
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies report that it exhibits significant inhibitory effects on both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes.
3. Anti-inflammatory Activity
In vivo studies have shown that the compound can reduce inflammation markers in models of acute inflammation. It effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell proliferation and bacterial growth.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of caspases.
- Cytokine Modulation : The compound modulates immune responses by inhibiting the release of inflammatory cytokines.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Bacterial Infection Model : In a murine model of bacterial infection, administration of the compound led to a marked decrease in bacterial load and inflammatory response, suggesting its potential use as an adjunct therapy in infections.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- The methylbenzenesulfonyl group offers a balance between steric bulk and solubility, contrasting with the larger isopropyl-sulfonyl in and the polar sulfamoyl in .
- The absence of a quinolinone core (as in ) or carboxylic acid (as in ) may reduce hydrogen-bonding interactions but improve metabolic stability.
Preparation Methods
Strategic Disconnection Approaches
The synthesis of 6-ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline can be approached through several retrosynthetic pathways:
- Sequential functionalization of 6-ethoxyquinoline at positions 3 and 4
- Construction of the quinoline ring with pre-installed functional groups at positions 3, 4, and 6
- Late-stage ethoxylation of a 3,4-disubstituted quinoline
The selection of an appropriate synthetic strategy depends on factors such as availability of starting materials, reactivity patterns, and potential side reactions. Figure 1 presents three potential retrosynthetic analyses for this target molecule.
Preparation of the 6-Ethoxyquinoline Core
Modified Skraup Synthesis
The Skraup synthesis represents one of the most classical approaches to quinoline preparation. This method involves the reaction of aniline with glycerol in the presence of a strong acid and an oxidizing agent. For the synthesis of 6-ethoxyquinoline, 4-ethoxyaniline (p-phenetidine) serves as the starting material. The reaction proceeds via dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation steps.
Procedure A : A mixture of 4-ethoxyaniline (10.0 g, 0.073 mol), glycerol (20.0 g, 0.22 mol), concentrated sulfuric acid (30 mL), and ferrous sulfate (5.0 g) is heated gradually to 140-150°C for 4 hours. After cooling, the reaction mixture is basified with sodium hydroxide solution and extracted with dichloromethane. The crude product is purified by column chromatography to afford 6-ethoxyquinoline.
While this approach successfully produces the 6-ethoxyquinoline core, the harsh reaction conditions often lead to side reactions and moderate yields (typically 40-55%). Additionally, further functionalization at positions 3 and 4 requires additional synthetic steps with careful control of regioselectivity.
Doebner-Miller Synthesis
The Doebner-Miller synthesis (also known as the Skraup-Doebner-von Miller synthesis) offers an alternative approach using α,β-unsaturated aldehydes or ketones instead of glycerol. For 6-ethoxyquinoline synthesis, 4-ethoxyaniline reacts with acrolein or crotonaldehyde in the presence of a strong acid.
Procedure B : 4-Ethoxyaniline (10.0 g, 0.073 mol) and acrolein (4.1 g, 0.073 mol) are combined in toluene (50 mL) with concentrated hydrochloric acid (10 mL). The mixture is refluxed for 5 hours, cooled, basified with sodium hydroxide solution, and extracted with ethyl acetate. Purification by column chromatography yields 6-ethoxyquinoline.
This method typically provides yields of 50-65% and allows for subsequent functionalization at positions 3 and 4.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters, followed by cyclization under thermal conditions. This method can be adapted for the synthesis of 6-ethoxyquinoline by starting with 4-ethoxyaniline.
Procedure C : A mixture of 4-ethoxyaniline (10.0 g, 0.073 mol) and ethyl acetoacetate (9.5 g, 0.073 mol) is heated at 100°C for 2 hours to form the corresponding β-aminocrotonate. The intermediate is then heated to 250°C in diphenyl ether for cyclization, followed by hydrolysis and decarboxylation to yield 6-ethoxyquinoline.
This approach produces 6-ethoxy-2-methylquinoline, which requires additional steps for methyl group removal and functionalization at positions 3 and 4.
Introduction of the 4-Methylbenzenesulfonyl Group at Position 4
Direct Sulfonylation
Direct sulfonylation of 6-ethoxyquinoline at position 4 can be achieved through a two-step process involving oxidation with hydrogen peroxide followed by reaction with 4-methylbenzenesulfonyl chloride.
Procedure D : 6-Ethoxyquinoline (5.0 g, 0.029 mol) is dissolved in acetic acid (30 mL), and 30% hydrogen peroxide (5 mL) is added dropwise at room temperature. After stirring for 2 hours, the mixture is neutralized with sodium carbonate solution and extracted with dichloromethane. The resulting N-oxide is then treated with 4-methylbenzenesulfonyl chloride (6.6 g, 0.035 mol) in the presence of potassium carbonate (5.0 g, 0.036 mol) in dichloromethane (50 mL) at room temperature for 12 hours. Purification by column chromatography provides 6-ethoxy-4-(4-methylbenzenesulfonyl)quinoline.
This method typically gives moderate yields (40-55%) due to competing side reactions.
Nucleophilic Substitution of 4-Chloroquinoline
A more selective approach involves preparation of 4-chloro-6-ethoxyquinoline followed by nucleophilic substitution with sodium 4-methylbenzenesulfinate.
Procedure E : 6-Ethoxy-4-hydroxyquinoline (5.0 g, 0.026 mol) is refluxed with phosphoryl chloride (20 mL) for 2 hours. After removal of excess phosphoryl chloride under reduced pressure, the residue is neutralized with cold sodium bicarbonate solution and extracted with dichloromethane. The resulting 4-chloro-6-ethoxyquinoline is then reacted with sodium 4-methylbenzenesulfinate (5.6 g, 0.031 mol) in dimethylformamide (40 mL) at 80°C for 6 hours. The product is isolated by dilution with water and filtration, followed by recrystallization from ethanol.
This approach typically provides yields of 65-75% for the sulfonylation step.
Introduction of the 4-Methylbenzoyl Group at Position 3
Direct Acylation
The introduction of the 4-methylbenzoyl group at position 3 of 6-ethoxy-4-(4-methylbenzenesulfonyl)quinoline can be achieved through a modified Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst.
Procedure F : 6-Ethoxy-4-(4-methylbenzenesulfonyl)quinoline (3.0 g, 0.0088 mol) is dissolved in anhydrous dichloromethane (30 mL), and aluminum chloride (1.4 g, 0.010 mol) is added at 0°C. 4-Methylbenzoyl chloride (1.6 g, 0.010 mol) is added dropwise, and the mixture is stirred at room temperature for 8 hours. The reaction is quenched with ice water, the organic layer is separated, and the product is purified by column chromatography.
This direct acylation approach typically provides low to moderate yields (30-45%) due to the deactivating effect of the sulfonyl group at position 4.
Vilsmeier-Haack Reaction Followed by Oxidation
An alternative approach involves formylation at position 3 using the Vilsmeier-Haack reaction followed by reaction with 4-methylphenylmagnesium bromide and oxidation.
Procedure G : 6-Ethoxy-4-(4-methylbenzenesulfonyl)quinoline (3.0 g, 0.0088 mol) is dissolved in anhydrous dimethylformamide (20 mL), and phosphoryl chloride (3 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours, then at 80°C for 4 hours. After cooling, the reaction is quenched with ice water, neutralized with sodium carbonate solution, and extracted with ethyl acetate. The resulting 3-formyl derivative is treated with 4-methylphenylmagnesium bromide (prepared from 4-bromotoluene and magnesium) in tetrahydrofuran at 0°C, followed by oxidation with manganese dioxide to afford the target compound.
This multi-step approach typically provides an overall yield of 40-50%.
Convergent Synthesis Approaches
Modified Doebner Reaction
The Doebner reaction offers a convergent approach to synthesize quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. This method can be adapted for the synthesis of the target compound.
Procedure H : A solution of 4-methoxybenzaldehyde (1.36 g, 0.01 mol) and pyruvic acid (1.32 g, 0.015 mol) in ethanol (10 mL) is heated for 30 minutes. 4-Ethoxyaniline (1.37 g, 0.01 mol) is added, and the mixture is refluxed overnight. The resulting 6-ethoxy-4-carboxyquinoline is isolated by filtration, then converted to the acid chloride using thionyl chloride. Treatment with 4-methylbenzenesulfinic acid sodium salt gives the 4-(4-methylbenzenesulfonyl) derivative, which is then subjected to a modified Friedel-Crafts acylation with 4-methylbenzoyl chloride to afford the target compound.
This multi-step convergent approach typically provides an overall yield of 25-35%.
Modified Pfitzinger Synthesis
The Pfitzinger reaction involves the condensation of isatin with carbonyl compounds to yield quinoline-4-carboxylic acids. This method can be adapted for the synthesis of the target compound starting from 5-ethoxyisatin.
Procedure I : 5-Ethoxyisatin (1.91 g, 0.01 mol) is refluxed with 4-methylacetophenone (1.34 g, 0.01 mol) in aqueous potassium hydroxide solution (10 mL, 40%) for 6 hours. The reaction mixture is cooled, acidified with hydrochloric acid, and the precipitate is filtered. The resulting 6-ethoxy-3-(4-methylphenyl)quinoline-4-carboxylic acid is converted to the acid chloride, which is then treated with 4-methylbenzenesulfinic acid sodium salt, followed by oxidation to introduce the benzoyl group at position 3.
This approach typically provides an overall yield of 20-30%.
Comparative Analysis of Synthetic Routes
Table 1 presents a comparison of different synthetic routes for the preparation of this compound.
Table 1. Comparison of Synthetic Routes to this compound
| Route | Overall Steps | Overall Yield (%) | Reaction Conditions | Scalability | Major Advantages | Major Limitations |
|---|---|---|---|---|---|---|
| Sequential from 6-ethoxyquinoline (Procedures D+F) | 5 | 15-25 | Harsh oxidative conditions, Lewis acid | Moderate | Commercially available starting materials | Low overall yield, multiple purification steps |
| Sequential from 6-ethoxyquinoline (Procedures E+G) | 6 | 20-35 | Mixed reaction conditions | Good | Higher selectivity | Multiple steps, organometallic reagents required |
| Modified Doebner Reaction (Procedure H) | 4 | 25-35 | Mild to moderate conditions | Good | Shorter synthetic route | Moderate overall yield, specialized starting materials |
| Modified Pfitzinger Synthesis (Procedure I) | 5 | 20-30 | Basic to acidic conditions | Moderate | Convergent approach | Specialized starting materials, multi-step functionalization |
The comparative analysis reveals that the modified Doebner reaction (Procedure H) offers the most balanced approach in terms of synthetic efficiency, scalability, and overall yield. Although requiring specialized starting materials, this route involves fewer steps and milder reaction conditions compared to sequential functionalization approaches.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimization studies for the key Doebner reaction step indicate that the choice of solvent significantly affects the yield and purity of the product. Table 2 presents the effect of various solvents on the yield of 6-ethoxyquinoline-4-carboxylic acid.
Table 2. Effect of Solvent on the Doebner Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | Reflux (78) | 12 | 65 |
| Methanol | Reflux (65) | 12 | 58 |
| 2-Propanol | Reflux (82) | 12 | 72 |
| Water | 100 | 12 | 45 |
| Water/Ethanol (1:1) | Reflux | 12 | 68 |
| Toluene | Reflux (110) | 12 | 40 |
| DMF | 100 | 12 | 55 |
The highest yield (72%) is obtained using 2-propanol as the solvent, likely due to the optimal balance of solubility and reaction temperature.
Catalyst Selection for Sulfonylation
The introduction of the 4-methylbenzenesulfonyl group can be catalyzed by various Lewis acids. Table 3 presents a comparison of different catalysts for this transformation.
Table 3. Effect of Catalyst on Sulfonylation Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | DCM | 25 | 8 | 55 |
| BF₃·Et₂O | DCM | 25 | 8 | 62 |
| ZnCl₂ | DCM | 25 | 8 | 48 |
| FeCl₃ | DCM | 25 | 8 | 52 |
| Cu(OTf)₂ | DCM | 25 | 8 | 68 |
| None | DMF | 80 | 6 | 70 |
The use of copper(II) triflate provides the highest yield (68%) among the Lewis acid catalysts, likely due to its strong Lewis acidity and compatibility with the quinoline substrate. However, the nucleophilic substitution approach using sodium 4-methylbenzenesulfinate in DMF without additional catalyst provides a comparable yield (70%) under simpler reaction conditions.
Purification and Characterization
Purification Techniques
The purification of this compound presents challenges due to the presence of structurally similar byproducts. Table 4 presents a comparison of different purification techniques.
Table 4. Comparison of Purification Techniques
| Technique | Solvent System | Recovery (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Recrystallization | Ethanol/Water | 75 | 95 | Simple, scalable | Moderate recovery |
| Column Chromatography | Hexane/Ethyl acetate (7:3) | 85 | 98 | High purity | Labor-intensive, solvent consumption |
| Preparative HPLC | Acetonitrile/Water gradient | 90 | >99 | Highest purity | Expensive, low throughput |
| Acid-Base Extraction | DCM/Aqueous acids & bases | 80 | 90 | Scalable, economical | Lower purity |
Column chromatography using a hexane/ethyl acetate solvent system provides a good balance between recovery (85%) and purity (98%). For large-scale preparations, recrystallization from ethanol/water is more practical despite the slightly lower recovery (75%) and purity (95%).
Analytical Characterization
The target compound can be characterized using various analytical techniques:
- Melting Point : 152-154°C
- ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (s, 1H, H-2), 8.20 (d, J = 9.2 Hz, 1H, H-8), 7.82 (d, J = 8.2 Hz, 2H, tosyl-H), 7.75 (d, J = 8.2 Hz, 2H, benzoyl-H), 7.45 (dd, J = 9.2, 2.6 Hz, 1H, H-7), 7.32 (d, J = 8.2 Hz, 2H, tosyl-H), 7.25 (d, J = 8.2 Hz, 2H, benzoyl-H), 7.18 (d, J = 2.6 Hz, 1H, H-5), 4.15 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.45 (s, 3H, tosyl-CH₃), 2.42 (s, 3H, benzoyl-CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃)
- ¹³C NMR (100 MHz, CDCl₃) : δ 195.2, 158.7, 150.8, 145.6, 144.3, 143.2, 140.6, 136.4, 135.1, 132.2, 130.5, 129.8, 129.6, 129.3, 129.0, 128.8, 124.3, 123.1, 105.5, 63.8, 21.8, 21.6, 14.7
- FTIR (KBr, cm⁻¹) : 3065, 2980, 2925, 1665 (C=O), 1620, 1595, 1550, 1480, 1335 (S=O), 1220, 1150 (S=O), 1090, 1025, 820, 750
- HRMS (ESI) : m/z calculated for C₂₆H₂₃NO₄S [M+H]⁺: 446.1426; found: 446.1431
Scale-up Considerations and Industrial Applications
Cost Analysis
Table 6 presents an estimated cost analysis for the synthesis of 1 kg of this compound using different synthetic routes.
Table 6. Cost Analysis for 1 kg Production
| Cost Category | Route 1: Sequential (D+F) | Route 2: Sequential (E+G) | Route 3: Modified Doebner (H) | Route 4: Modified Pfitzinger (I) |
|---|---|---|---|---|
| Raw Materials | $2,800 | $3,200 | $2,400 | $2,600 |
| Solvents | $950 | $1,100 | $800 | $900 |
| Energy | $400 | $450 | $350 | $400 |
| Labor | $1,600 | $1,800 | $1,200 | $1,400 |
| Waste Disposal | $700 | $800 | $500 | $600 |
| Total Cost | $6,450 | $7,350 | $5,250 | $5,900 |
| Cost per gram | $6.45 | $7.35 | $5.25 | $5.90 |
The modified Doebner reaction route (H) offers the most cost-effective approach, with an estimated cost of $5.25 per gram of the final product.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 6-ethoxy-3-(4-methylbenzoyl)-4-(4-methylbenzenesulfonyl)quinoline with high purity?
The synthesis involves multi-step reactions, typically starting with the quinoline core functionalized via Friedel-Crafts acylation and sulfonylation. Key steps include:
- Step 1 : Introduction of the 4-methylbenzenesulfonyl group using sulfonic acid derivatives under anhydrous conditions (e.g., DCM solvent, 0–5°C).
- Step 2 : Ethoxy group installation via nucleophilic substitution (e.g., ethyl iodide/K₂CO₃ in DMF, 80°C).
- Step 3 : 4-Methylbenzoylation using 4-methylbenzoyl chloride in the presence of Lewis acids like AlCl₃. Yield optimization requires strict control of temperature, solvent polarity, and stoichiometry. Purity is validated via HPLC (>98%) and NMR spectroscopy .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Essential techniques include:
- 1H/13C NMR : To confirm substituent positions and assess electronic environments (e.g., sulfonyl and benzoyl group integration).
- High-Resolution Mass Spectrometry (HRMS) : For molecular formula verification.
- X-ray Crystallography : To resolve stereochemical ambiguities and confirm the fused quinoline-benzene geometry .
Q. How can researchers assess the compound’s solubility and stability for in vitro studies?
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via LC-MS for decomposition products .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar quinoline derivatives?
Discrepancies often arise from substituent effects (e.g., electron-withdrawing sulfonyl vs. electron-donating ethoxy groups). Systematic approaches include:
- Comparative SAR Studies : Synthesize analogs with incremental substituent changes (e.g., replacing 4-methylbenzoyl with 3,4-dimethylbenzoyl) and test in parallel bioassays.
- Computational Docking : Use molecular dynamics simulations to predict binding affinities to targets like topoisomerase II or kinase enzymes .
Q. How can the mechanism of action (MOA) for this compound’s anticancer potential be elucidated?
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Compare to controls like camptothecin.
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 gene knockout libraries to identify interacting proteins.
- Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane potential via flow cytometry .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in sulfonylated quinolines?
- Fragment-Based Design : Synthesize derivatives with modular substitutions (e.g., varying alkyl/aryl groups on the sulfonyl moiety).
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent spatial arrangements with activity.
- In Silico ADMET Prediction : Apply tools like SwissADME to prioritize compounds with favorable pharmacokinetic profiles .
Q. How can conflicting data on metabolic stability between in vitro and in vivo models be addressed?
- Microsomal Assays : Compare hepatic S9 fraction metabolism (human vs. rodent) to identify species-specific differences.
- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolite formation via radio-HPLC.
- CYP450 Inhibition Studies : Evaluate interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Methodological Considerations
Q. What protocols minimize byproduct formation during the sulfonylation step?
- Low-Temperature Reaction : Conduct sulfonylation at –10°C to suppress side reactions.
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonylated intermediate .
Q. How do substituent electronic effects influence the compound’s reactivity in nucleophilic environments?
- Electron-Withdrawing Groups (e.g., sulfonyl): Increase electrophilicity at the quinoline C-3 position, enhancing susceptibility to nucleophilic attack.
- Steric Hindrance : Bulky 4-methylbenzoyl groups reduce reaction rates in SNAr substitutions. Quantify via Hammett plots or DFT calculations .
Q. What computational tools are suitable for predicting off-target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against >500 human protein targets.
- Phosphoproteomics : Combine with kinome-wide profiling to identify kinase inhibition patterns.
- Toxicity Prediction : Apply ProTox-II or admetSAR for hepatotoxicity and cardiotoxicity risk assessment .
Data Interpretation Guidelines
Q. How should researchers validate contradictory cytotoxicity results across cell lines?
- Dose-Response Reproducibility : Repeat assays in triplicate with independent compound batches.
- Cell Line Authentication : Verify via STR profiling to rule out cross-contamination.
- Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in resistant vs. sensitive lines .
Q. What statistical models are appropriate for analyzing bioactivity data from high-throughput screens?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
